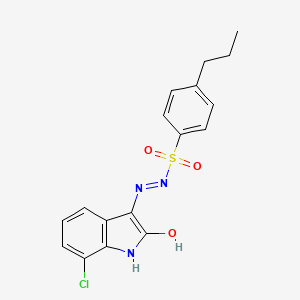
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide, also known as DTTAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. In
作用機序
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide is not fully understood, but studies suggest that it may act by inhibiting enzymes involved in cancer cell growth and inflammation. 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of pro-inflammatory cytokines, and the inhibition of bacterial growth. 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has also been shown to have low toxicity in animal models.
実験室実験の利点と制限
One advantage of using 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide in lab experiments is its potential therapeutic properties, which may lead to the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action, which may hinder further research.
将来の方向性
There are several future directions for research on 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide, including the investigation of its potential for use in combination therapy with other anti-cancer agents, the exploration of its mechanism of action, and the development of more efficient synthesis methods. Additionally, further research is needed to determine the safety and efficacy of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide in humans.
In conclusion, 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide is a chemical compound with potential therapeutic properties that has gained attention in scientific research. While its mechanism of action is not fully understood, studies have shown its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Further research is needed to fully understand its potential and limitations.
合成法
The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide is a multi-step process that involves the reaction of 2-aminothiazole with 2,4,5-trichlorophenylacetyl chloride in the presence of a base. The resulting intermediate is then reacted with thiourea to form 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide. The purity of the compound can be improved through recrystallization and column chromatography.
科学的研究の応用
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has shown promise in various scientific research applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. Studies have shown that 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, and can also reduce inflammation in animal models. 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2,4,5-trichlorophenyl)acetamide has also demonstrated antibacterial activity against gram-positive bacteria.
特性
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2OS2/c12-6-3-8(14)9(4-7(6)13)16-10(17)5-19-11-15-1-2-18-11/h3-4H,1-2,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSVLYTYZANVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-2-[4-({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6054813.png)
![N-(sec-butyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6054823.png)
![3-allyl-5-(4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6054828.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6054831.png)
![N-(4-chlorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6054844.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6054849.png)
![2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6054864.png)
![1-(4-chlorophenyl)-N-{[1-(3-methylbenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6054871.png)

![1-(3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B6054879.png)
![N-(2,6-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6054882.png)
![4-{[(4-phenoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B6054884.png)
![4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6054896.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6054899.png)